N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2S/c1-28-14-11-19-15-18(9-10-22(19)28)23(29-12-4-3-5-13-29)17-26-24(30)25(31)27-20-7-6-8-21(16-20)32-2/h6-10,15-16,23H,3-5,11-14,17H2,1-2H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAGSADEKNZLTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)SC)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic organic compound classified as an oxalamide, notable for its complex structure that combines an indoline moiety with a piperidine ring and a methylthio-substituted phenyl group. This unique arrangement suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacological research.
The compound's molecular formula is , with a molecular weight of approximately 452.6 g/mol. The following table summarizes key physical properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H32N4O2S |
| Molecular Weight | 452.6 g/mol |
| Purity | Typically 95% |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as receptors or enzymes. The indoline and piperidine components are integral to binding these targets, potentially modulating their activity and leading to therapeutic effects.
Potential Biological Targets
- Enzymes : The compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism.
- Receptors : It might also engage with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Anticancer Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit anticancer properties. For instance, oxalamides have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
Given the presence of the indoline and piperidine moieties, there is potential for neuropharmacological activity. Compounds featuring these structures have been associated with modulation of neurotransmitter systems, which could lead to applications in treating disorders such as anxiety or depression.
Case Studies
While direct case studies on this compound are sparse, related research provides valuable context:
- Study on Indoline Derivatives : A study demonstrated that indoline derivatives can act as potent inhibitors of certain cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Piperidine-based Compounds : Research has shown that piperidine-based compounds can enhance cognitive function in animal models, suggesting potential applications in neurodegenerative diseases.
Comparison with Similar Compounds
Structural Analogs in the Oxalamide Class
The following table compares key structural and functional attributes of the target compound with related oxalamides:
Key Observations:
The piperidine ring in the target compound could improve solubility over the pyridine ring in S336, as piperidine’s saturated structure reduces aromatic stacking interactions.
Metabolic Considerations: The indoline moiety in the target compound introduces a bicyclic aromatic system, which may slow hepatic metabolism compared to simpler benzyl or pyridyl groups in analogs .
Comparison with Non-Oxalamide Flavor Additives
also lists non-oxalamide compounds like (E)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide (JECFA 2227), which share functional groups (e.g., methoxy, benzodioxole) but differ in backbone structure. These compounds highlight industry trends toward aromatic diversity and polar substituents to fine-tune flavor profiles. However, the target compound’s oxalamide scaffold may offer superior stability and receptor specificity compared to propenamides .
Q & A
Basic: What are the standard synthetic routes for N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates such as the 1-methylindolin-5-yl and 3-(methylthio)phenyl derivatives. Key steps include:
- Amide bond formation : Coupling the indoline and phenyl intermediates via an oxalamide linkage using carbodiimides (e.g., DCC) or activating agents like HOBt .
- Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the final compound .
- Optimization : Adjusting solvents (e.g., DMF or THF) and temperatures (room temp to reflux) to maximize yield .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
Optimization involves:
- Catalyst screening : Testing bases (e.g., triethylamine) or transition-metal catalysts to accelerate coupling reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while anhydrous conditions prevent hydrolysis .
- Computational modeling : Using quantum chemical calculations to predict reaction pathways and identify energy barriers, as proposed by ICReDD’s reaction design framework .
Basic: What analytical techniques are used to confirm the molecular structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify proton environments and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced: How does the compound’s 3D conformation influence its biological activity?
Methodological Answer:
- Molecular docking : Simulate binding poses with target receptors (e.g., GPCRs or kinases) to assess steric and electronic complementarity .
- X-ray crystallography : Resolve crystal structures to correlate conformational flexibility (e.g., piperidine ring puckering) with activity .
- Dynamic simulations : MD simulations to study conformational stability in physiological conditions .
Basic: What preliminary assays are used to screen for biological activity?
Methodological Answer:
- Receptor binding assays : Radioligand displacement studies (e.g., using [³H]-labeled antagonists) to measure affinity for targets like cannabinoid or serotonin receptors .
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
Advanced: How can surface plasmon resonance (SPR) elucidate receptor-ligand interactions?
Methodological Answer:
- Immobilization : Anchor the target protein on a sensor chip and measure real-time binding kinetics (ka/kd) as the compound flows over .
- Affinity determination : Calculate equilibrium dissociation constants (KD) from response unit (RU) data .
- Competitive assays : Compare binding with known inhibitors to validate specificity .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., SPR vs. functional cAMP assays) to confirm target engagement .
- Structural analogs : Test derivatives (e.g., varying substituents on the phenyl ring) to isolate SAR trends .
- Batch variability : Assess purity (>95% by HPLC) and stereochemical consistency (chiral HPLC) .
Basic: What in vitro models assess pharmacokinetic properties?
Methodological Answer:
- Caco-2 permeability : Predict intestinal absorption via monolayer transport assays .
- Microsomal stability : Incubate with liver microsomes to measure metabolic half-life (t1/2) .
- Plasma protein binding : Equilibrium dialysis to quantify free vs. bound fractions .
Advanced: How to design in vivo studies for pharmacokinetic profiling?
Methodological Answer:
- Dosing routes : Compare oral vs. intravenous administration in rodent models to calculate bioavailability (F) .
- LC-MS/MS quantification : Monitor plasma/tissue concentrations over time to derive AUC, Cmax, and clearance .
- Metabolite identification : Use HRMS to detect phase I/II metabolites in urine/bile .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Methodological Answer:
- QSAR modeling : Train machine learning models on bioactivity data to predict optimal substituents .
- Free-energy perturbation (FEP) : Calculate binding energy differences for minor structural changes .
- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using Schrödinger Suite .
Basic: How to address solubility challenges in formulation?
Methodological Answer:
- Co-solvents : Use DMSO/PEG mixtures for in vitro assays .
- Salt formation : Synthesize hydrochloride or sodium salts to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for in vivo delivery .
Advanced: What strategies mitigate toxicity in preclinical development?
Methodological Answer:
- hERG inhibition assays : Patch-clamp electrophysiology to assess cardiac risk .
- Genotoxicity screening : Ames test (bacterial reverse mutation) and micronucleus assay .
- In silico toxicity prediction : Use tools like Derek Nexus to flag structural alerts .
Advanced: How to scale up synthesis for industrial production?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
